4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid
Overview
Description
N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid is an organosulfonic acid.
Mechanism of Action
Target of Action
Tricine is primarily used as a buffering agent in various biological and chemical reactions .
Mode of Action
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH .
Biochemical Pathways
This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active .
Pharmacokinetics
As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected .
Result of Action
The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube .
Action Environment
The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations .
Properties
IUPAC Name |
4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZCDVTMZWNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398934 | |
Record name | Tabs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54960-65-5 | |
Record name | Tabs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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